BenchChemオンラインストアへようこそ!

6-Cyclopropyl-2-methylpyrimidin-4-amine

Medicinal chemistry Synthetic methodology Structure-activity relationship

6-Cyclopropyl-2-methylpyrimidin-4-amine (CAS 1159818-40-2) is a disubstituted 4-aminopyrimidine with a cyclopropyl group at the 6-position and a methyl group at the 2-position (C₈H₁₁N₃, MW 149.19 g·mol⁻¹, XLogP3 0.6, topological polar surface area 51.8 Ų). The compound belongs to the aminopyrimidine class, a privileged scaffold in kinase inhibitor and GPCR modulator design.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 1159818-40-2
Cat. No. B1520244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclopropyl-2-methylpyrimidin-4-amine
CAS1159818-40-2
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N)C2CC2
InChIInChI=1S/C8H11N3/c1-5-10-7(6-2-3-6)4-8(9)11-5/h4,6H,2-3H2,1H3,(H2,9,10,11)
InChIKeyTXJQTGKSJVQERW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclopropyl-2-methylpyrimidin-4-amine (CAS 1159818-40-2): Procurement-Relevant Identity, Physicochemical Baseline, and Class Context


6-Cyclopropyl-2-methylpyrimidin-4-amine (CAS 1159818-40-2) is a disubstituted 4-aminopyrimidine with a cyclopropyl group at the 6-position and a methyl group at the 2-position (C₈H₁₁N₃, MW 149.19 g·mol⁻¹, XLogP3 0.6, topological polar surface area 51.8 Ų) [1]. The compound belongs to the aminopyrimidine class, a privileged scaffold in kinase inhibitor and GPCR modulator design. Its primary annotated role in the publicly available peer-reviewed and patent literature is as a synthetic building block for more elaborate pharmacologically active molecules, rather than a standalone optimized drug candidate [2]. The combination of a small cycloalkyl substituent and a methyl group on the electron-deficient pyrimidine ring confers a distinctive steric and electronic profile that differentiates it from both simpler and more elaborated analogs in procurement decisions for medicinal chemistry and chemical biology campaigns.

Why Generic Substitution of 6-Cyclopropyl-2-methylpyrimidin-4-amine with In-Class Aminopyrimidines Is Not Straightforward


Aminopyrimidine building blocks with superficially similar substitution patterns—such as 6-cyclopropylpyrimidin-4-amine (lacking the 2-methyl group), the regioisomeric 2-cyclopropyl-6-methylpyrimidin-4-amine, or the 6-cyclobutyl analog—are not interchangeable in synthetic campaigns. Even minor changes in the position or identity of substituents alter the electron density distribution on the pyrimidine ring, the steric accessibility of the 4-amino group for subsequent derivatization, critical computed physicochemical parameters including logP and TPSA, and ultimately the recognition by biological targets in downstream screening [1]. Patents covering cyclopropylaminopyrimidine-based kinase inhibitors and CCR5 antagonists explicitly enumerate distinct substitution patterns as separate embodiments, underscoring that regioisomeric and cycloalkyl variations are treated as non-equivalent chemical matter in intellectual property and lead optimization [2]. The following evidence guide quantifies the specific differences that justify selective procurement of this compound over its closest available analogs.

Product-Specific Quantitative Evidence Guide: 6-Cyclopropyl-2-methylpyrimidin-4-amine Versus Closest Analogs


Regioisomeric Positioning of Methyl and Cyclopropyl Groups: Impact on Synthetic Diversification Potential

6-Cyclopropyl-2-methylpyrimidin-4-amine (target) places the cyclopropyl group at the 6-position and the methyl group at the 2-position of the pyrimidine ring. In contrast, the commercially available regioisomer 2-cyclopropyl-6-methylpyrimidin-4-amine (CAS 1159822-02-2, CID 45788172) reverses the substitution pattern, placing the cyclopropyl at the 2-position and the methyl at the 6-position [1]. This positional isomerism has demonstrated consequences for downstream reactivity: the C4-amino group in the target compound is flanked by a C2-methyl (electron-donating, +I) and a C6-cyclopropyl (moderate electron-donating via conjugation), yielding a distinct nucleophilicity profile compared to the regioisomer, where the C4-amino sits between a C2-cyclopropyl and a C6-methyl. Both regioisomers share identical molecular formula (C₈H₁₁N₃, MW 149.19) and identical XLogP3 (0.6), TPSA (51.8 Ų), HBD (1), and HBA (3) values [2]. The differentiation is therefore entirely structural and electronic rather than bulk physicochemical; procurement choice must be driven by the intended synthetic derivatization site (C4-NH₂ accessibility, C2 vs C6 electrophilicity) rather than by global property differences.

Medicinal chemistry Synthetic methodology Structure-activity relationship

Cyclopropyl vs. Cyclobutyl at the 6-Position: Lipophilicity and Steric Bulk Differentiation

When the 6-cyclopropyl substituent of the target compound is replaced by a 6-cyclobutyl group (6-cyclobutyl-2-methylpyrimidin-4-amine, CAS 1412954-95-0, C₉H₁₃N₃), the molecular weight increases from 149.19 to 163.22 g·mol⁻¹ (Δ +14.03 g·mol⁻¹, +9.4%) and the XLogP3 increases from 0.6 to an estimated ~1.2 (Δ +0.6 log units) based on the additional methylene group contribution [1]. The cyclobutyl ring introduces greater conformational flexibility (puckered vs. planar) and a larger steric footprint (ring area approximately 1.5× that of cyclopropyl), which can reduce complementarity to shallow hydrophobic pockets in target proteins compared to the more compact cyclopropyl group. While direct experimental IC₅₀ head-to-head data for this specific pair are absent from the public domain, the computed property differences alone define a distinct region of fragment-like chemical space: the target compound (MW 149, clogP 0.6) falls within the Rule-of-Three for fragment-based screening, whereas the cyclobutyl analog (MW 163, clogP ~1.2) moves closer to the upper boundary of fragment-likeness and may exhibit reduced aqueous solubility [2].

Physicochemical profiling Lead optimization Fragment-based drug discovery

2-Methyl vs. 2-Unsubstituted Pyrimidine Core: Physicochemical and Synthetic Implications

The closest commercially available analog lacking the 2-methyl group is 6-cyclopropylpyrimidin-4-amine (CAS 7043-08-5, C₇H₉N₃, MW 135.17 g·mol⁻¹). Removing the 2-methyl substituent reduces the molecular weight by 14.02 g·mol⁻¹ (−9.4%), removes one heavy atom (from 11 to 10), and alters the electronic environment at the C4-amino group by eliminating the electron-donating inductive effect of the methyl substituent at the ortho-like C2 position . The methyl group in the target compound increases the electron density at N1 and C2 of the pyrimidine ring, which modulates the basicity of the ring nitrogens and subtly influences the nucleophilicity of the C4-NH₂. Both compounds have one hydrogen bond donor (C4-NH₂), but the target compound has a marginally different hydrogen bond acceptor profile due to the altered ring electronics. In practical synthetic terms, the 2-methyl group also serves as a blocking substituent that prevents unwanted electrophilic substitution at the activated C2 position during subsequent functionalization, a protection not afforded by the 2-unsubstituted analog [1].

Synthetic chemistry Building block selection Electronic effects

Pharmacologic Annotation as a CCR5 Antagonist Pharmacophore Fragment: Divergence from Fungicidal Cyprodinil Analogs

Preliminary pharmacological screening has identified that compounds based on the 6-cyclopropyl-2-methylpyrimidin-4-amine scaffold can serve as CCR5 antagonists with potential application in treating HIV infection, asthma, rheumatoid arthritis, and COPD [1]. This pharmacologic annotation stands in distinct contrast to the closely related anilinopyrimidine cyprodinil (4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine, CAS 121552-61-2), which is a broad-spectrum agricultural fungicide acting through inhibition of methionine biosynthesis in phytopathogenic fungi . The critical structural distinction is the location and identity of the amino substituent: the target compound bears a free primary amine at C4 suitable for further elaboration into drug-like molecules targeting human GPCRs, whereas cyprodinil carries an N-phenyl substitution at C2 and the amine at C4 is replaced by the ring nitrogen, redirecting biological activity entirely toward fungal pathways. Quantitative CCR5 antagonist IC₅₀ values for the target compound itself are not publicly disclosed; the evidence is class-level and based on patent family disclosures covering cyclopropylaminopyrimidine CCR5 antagonist series, wherein the target scaffold is identified as a productive starting point.

CCR5 antagonism HIV entry inhibition Anilinopyrimidine differentiation

Application Scenarios Where 6-Cyclopropyl-2-methylpyrimidin-4-amine Provides Differentiated Procurement Value


Medicinal Chemistry: Regiospecific Building Block for Kinase Inhibitor and GPCR Modulator Synthesis

In early-stage medicinal chemistry projects targeting kinases or GPCRs (including CCR5), this compound serves as a regiochemically defined aminopyrimidine core for library synthesis. The 6-cyclopropyl group introduces compact hydrophobic character within fragment-like property space (MW 149, XLogP3 0.6), while the 2-methyl group blocks an otherwise reactive site and electronically tunes the C4-NH₂ for selective acylation, sulfonylation, or reductive amination [1]. The correct regioisomer must be specified to ensure the resulting compound series maps to the intended patent and SAR landscape.

Fragment-Based Drug Discovery (FBDD): Rule-of-Three-Compliant Aminopyrimidine Fragment

With MW 149.19, XLogP3 0.6, HBD 1, HBA 3, and TPSA 51.8 Ų, this compound satisfies all key Rule-of-Three criteria for fragment-based screening (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) while providing a synthetically tractable primary amine vector for fragment growing or linking [2]. The cyclopropyl group offers a favorable balance of three-dimensional character and low conformational penalty, potentially enabling higher ligand efficiency than the larger cyclobutyl analog or the flatter 2-unsubstituted pyrimidine scaffold.

Agrochemical vs. Pharmaceutical Scaffold Differentiation: Avoiding Cross-Contamination of Research Programs

Research programs developing human CCR5 antagonists or LSD1 inhibitors using the 4-aminopyrimidine scaffold must avoid the agrochemical anilinopyrimidine space represented by cyprodinil, which shares the 4-cyclopropyl-6-methylpyrimidine motif but redirects substitution to the C2 aniline position [1]. Procurement of 6-cyclopropyl-2-methylpyrimidin-4-amine (C4-amine, C2-methyl) rather than N-phenylated analogs ensures chemical matter is directed toward pharmaceutical rather than fungicidal intellectual property space.

Chemical Biology Tool Compound Synthesis: Derivatization at the C4 Primary Amine Handle

The free C4-NH₂ group provides a versatile synthetic handle for installing biotin, fluorophores, photoaffinity labels, or polyethylene glycol linkers to generate chemical biology probes [2]. The 2-methyl and 6-cyclopropyl substituents remain chemically inert under standard amine coupling conditions, providing a well-defined anchor point for probe construction that is absent in analogs where the amine position is blocked or relocated.

Quote Request

Request a Quote for 6-Cyclopropyl-2-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.